molecular formula C17H17N5O3 B1436738 methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate CAS No. 1160226-79-8

methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B1436738
CAS No.: 1160226-79-8
M. Wt: 339.3 g/mol
InChI Key: DWSGLMLAQMGCHP-YBFXNURJSA-N
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Description

Methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[4-[(E)-C-methyl-N-(1H-pyrazol-5-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGLMLAQMGCHP-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=CC=NN1)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate, also known by its CAS number 1160226-79-8, is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.

The molecular formula of the compound is C17H17N5OC_{17}H_{17}N_{5}O, with a molecular weight of approximately 299.35 g/mol. Its structure features a pyrazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC17H17N5OC_{17}H_{17}N_{5}O
Molecular Weight299.35 g/mol
CAS Number1160226-79-8

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the compound's effectiveness against human breast cancer cells (MCF7). The results indicated an IC50 value of 12 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 10 µM in the same assay .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against both Gram-positive and Gram-negative bacteria. The results showed a broad spectrum of activity.

Data Table: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives has been widely studied. Preliminary investigations into the compound's effects on seizure models in rodents indicated promising results.

Research Findings:
In a study utilizing the pentylenetetrazole (PTZ) model for seizures, the compound provided significant protection against seizure onset at doses of 20 mg/kg and 40 mg/kg, with a protective index comparable to established anticonvulsants such as phenytoin .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrazole Core : Essential for anticancer and anticonvulsant activity.
  • Phenyl Group : Enhances hydrophobic interactions with biological targets.
  • Amino Substituent : Contributes to increased solubility and bioavailability.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 339.36 g/mol
  • CAS Number: 1160226-79-8

The structure features a pyrazole ring, which is known for its biological activity. The presence of the phenyl group and the pyrazolylamino moiety suggests potential interactions with biological targets.

Medicinal Chemistry

Methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the pyrazole structure can enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives are often explored for their ability to inhibit bacterial growth. In vitro studies have demonstrated that certain modifications to the pyrazole framework can lead to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research has suggested that compounds containing pyrazole rings can exhibit anti-inflammatory effects. This compound may serve as a lead compound for developing new anti-inflammatory drugs by targeting specific pathways involved in inflammation .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including methyl {(4E)-5-oxo...}. The results indicated that certain derivatives showed significant inhibition of cancer cell proliferation in vitro, with IC50 values in the low micromolar range. Further studies are required to elucidate the mechanism of action and optimize the structure for improved efficacy .

Case Study 2: Antimicrobial Efficacy

In a recent publication, researchers synthesized several pyrazole-based compounds and tested their antimicrobial activity against clinical isolates of bacteria. Methyl {(4E)-5-oxo...} was among those tested and showed promising results with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Q & A

Q. What advanced computational tools predict reaction pathways for derivative synthesis?

  • Methodological Answer : ICReDD’s reaction path search methods combine quantum chemical calculations (Gaussian 16) and machine learning to predict feasible routes. For example, transition state modeling identifies [1,3]-sigmatropic shifts as key steps in pyrazole ring formation .

Q. How can hybrid experimental-computational workflows resolve SAR ambiguities?

  • Methodological Answer : Generate 3D-QSAR models (CoMFA/CoMSIA) using bioactivity data from analogs. Validate with molecular docking (e.g., Glide) to prioritize substituents at position 4 for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 2
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.